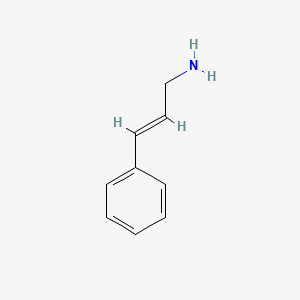
Cinnamylamin
Übersicht
Beschreibung
Cinnamylamine is an aromatic compound derived from l-phenylalanine. It is used in the synthesis of biologically active molecules, including drugs and energetic materials. This compound is valuable for its antibacterial, antiviral, and anticancer properties, making it a significant starting material in various chemical syntheses .
Wissenschaftliche Forschungsanwendungen
Cinnamylamine has extensive applications in scientific research:
Chemistry: Used as a precursor for synthesizing bioactive substances such as pyrazines and quinazolinones.
Biology: Plays a role in the synthesis of compounds with antibacterial, antiviral, and anticancer properties.
Medicine: Utilized in the development of drugs for treating infections and cancer.
Industry: Serves as a precursor for energetic materials and other industrial chemicals
Wirkmechanismus
Target of Action
Cinnamylamine is an aromatic compound derived from L-phenylalanine . The primary target of cinnamylamine is the ω-aminotransferase Cv-ωTA from Chromobacterium violaceum . This enzyme plays a crucial role in the conversion of cinnamaldehyde to cinnamylamine .
Mode of Action
The Cv-ωTA enzyme exhibits high activity in the conversion of cinnamaldehyde to cinnamylamine . This conversion is a key step in the biosynthesis of cinnamylamine . To shift the equilibrium of the reaction towards cinnamylamine, saturation mutagenesis of Cv-ωTA at key amino acid residues was performed .
Biochemical Pathways
The biosynthesis of cinnamylamine involves several steps . First, the carboxylic acid reductase from Neurospora crassa (NcCAR) and phosphopantetheinyl transferase (PPTase) from E. coli are used to convert cinnamic acid to cinnamaldehyde . Then, the Cv-ωTA enzyme converts cinnamaldehyde to cinnamylamine . This process is part of a larger metabolic pathway involving the conversion of L-phenylalanine to cinnamic acid .
Pharmacokinetics
coli has been optimized by adjusting the supply of the cofactors, PLP and NADPH, in the fermentation process . This suggests that these factors may play a role in the bioavailability of cinnamylamine.
Result of Action
The result of the action of cinnamylamine is the production of an aromatic compound that can be used in the synthesis of biologically active molecules, including drugs, and energetic materials . The highest reported yield of cinnamylamine in engineered E. coli reached 523.15 mg/L .
Action Environment
The action of cinnamylamine can be influenced by various environmental factors. For instance, the yield of cinnamylamine in engineered E. coli was improved by optimizing the substrates and the supply of the cofactors, PLP and NADPH, in the fermentation process . Additionally, the overexpression or knockout of certain native global transcription factors and resistance genes in E. coli was found to regulate the catalytic rate of NcCAR and Cv-ωTA, thereby affecting the production of cinnamylamine .
Biochemische Analyse
Biochemical Properties
Cinnamylamine plays a significant role in biochemical reactions, particularly in the synthesis of aromatic primary amines. It interacts with enzymes such as carboxylic acid reductase from Neurospora crassa and ω-transaminase from Ochrobactrum anthropi. These enzymes catalyze the conversion of cinnamic acid to cinnamylamine through a series of biocatalytic reactions. The interaction between cinnamylamine and these enzymes is crucial for the efficient production of the compound .
Cellular Effects
Cinnamylamine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In Escherichia coli, the overexpression or knockout of specific transcription factors and resistance genes can regulate the production of cinnamylamine. This regulation affects the fluxes of NADPH and ATP, as well as the rate of pyruvate metabolism. Additionally, cinnamylamine can upregulate genes related to stress and detoxification, impacting overall cellular function .
Molecular Mechanism
At the molecular level, cinnamylamine exerts its effects through binding interactions with specific enzymes and proteins. The compound is involved in enzyme inhibition and activation, particularly in the catalytic processes of carboxylic acid reductase and ω-transaminase. These interactions lead to changes in gene expression and metabolic pathways, ultimately influencing the synthesis and stability of cinnamylamine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cinnamylamine can change over time due to its stability and degradation. Studies have shown that the accumulation of toxic intermediates, such as aromatic aldehydes, can affect the yield of cinnamylamine. Metabolic regulation through the overexpression or knockout of specific genes can enhance the stability and production of cinnamylamine over time .
Dosage Effects in Animal Models
The effects of cinnamylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antifungal and analgesic properties. At higher doses, cinnamylamine can cause toxic or adverse effects, including metabolic imbalances and cellular stress. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks .
Metabolic Pathways
Cinnamylamine is involved in several metabolic pathways, including the shikimate pathway and the phenylalanine lyase pathway. These pathways facilitate the conversion of cinnamic acid to cinnamylamine through a series of enzymatic reactions. Enzymes such as carboxylic acid reductase and ω-transaminase play a crucial role in these pathways, influencing the metabolic flux and levels of metabolites .
Transport and Distribution
Within cells and tissues, cinnamylamine is transported and distributed through specific transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its overall activity and function. The transport and distribution of cinnamylamine are essential for its effective utilization in biochemical reactions and therapeutic applications .
Subcellular Localization
Cinnamylamine’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of cinnamylamine is crucial for optimizing its therapeutic potential and minimizing potential side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cinnamylamine can be synthesized through chemical methods, primarily involving the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This process can be optimized by employing engineered Escherichia coli strains to enhance the conversion rate .
Industrial Production Methods: Industrial production of cinnamylamine involves biocatalytic synthesis using engineered strains of Escherichia coli. The process includes the use of carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli to convert cinnamic acid to cinnamaldehyde, followed by its conversion to cinnamylamine .
Analyse Chemischer Reaktionen
Types of Reactions: Cinnamylamine undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses hydrogen gas in the presence of a palladium catalyst.
Substitution: Often involves halogenation reactions using reagents like bromine or chlorine.
Major Products: The major products formed from these reactions include cinnamaldehyde, cinnamyl alcohol, and various substituted cinnamylamines .
Vergleich Mit ähnlichen Verbindungen
4-Fluorobenzylamine: An intermediate in the synthesis of analgesics.
2-Furfurylamine: Used in the production of diuretics.
2,4-Difluorobenzylamine: A key intermediate in the synthesis of anti-HIV drugs.
Uniqueness: Cinnamylamine is unique due to its aromatic structure and the presence of an amine group, which makes it a versatile precursor for synthesizing a wide range of bioactive compounds. Its ability to undergo various chemical reactions and its extensive applications in different fields highlight its significance .
Eigenschaften
IUPAC Name |
(E)-3-phenylprop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-8-4-7-9-5-2-1-3-6-9/h1-7H,8,10H2/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAFNSMYPSHCBK-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4335-60-8, 4360-51-4 | |
| Record name | Cinnamylamine, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinnamylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004360514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CINNAMYLAMINE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KRU5188QAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)
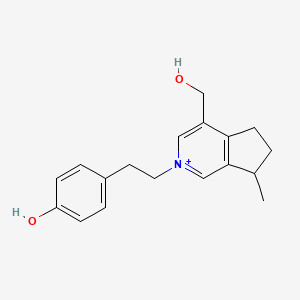

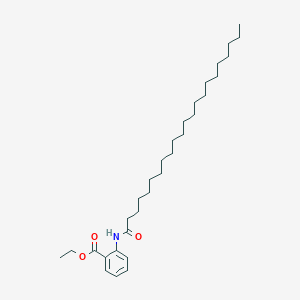
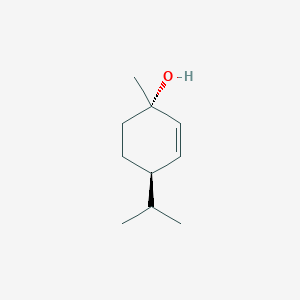
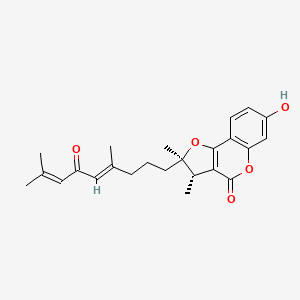


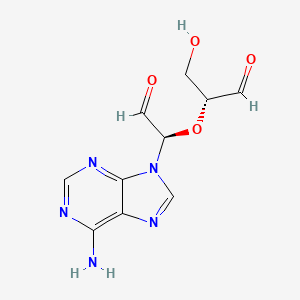

![(4R,4aS,7S,12bS)-3-(cyclobutylmethyl)-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol](/img/structure/B1233592.png)
![2-[8-Acetyl-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-11,12-dihydroxy-13-methoxycarbonyl-9-methyl-4-oxo-5,14-dioxatetracyclo[8.5.0.01,6.02,13]pentadecan-9-yl]acetic acid](/img/structure/B1233594.png)


